molecular formula C6H4Cl2N2S B8711809 3,5-Dichloropyridine-4-carbothioamide

3,5-Dichloropyridine-4-carbothioamide

Cat. No.: B8711809
M. Wt: 207.08 g/mol
InChI Key: VEUNRPIODXQIAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloropyridine-4-carbothioamide is a useful research compound. Its molecular formula is C6H4Cl2N2S and its molecular weight is 207.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H4Cl2N2S

Molecular Weight

207.08 g/mol

IUPAC Name

3,5-dichloropyridine-4-carbothioamide

InChI

InChI=1S/C6H4Cl2N2S/c7-3-1-10-2-4(8)5(3)6(9)11/h1-2H,(H2,9,11)

InChI Key

VEUNRPIODXQIAS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)C(=S)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 3000-mL three-necked round bottom flask equipped with a condenser, mechanical stirrer under an atmosphere of nitrogen was added pyridine (1500 mL), then 3,5-dichloro-4-pyridine-carboxamide (92.9 g., 0.486 mole) (which dissolved), and tetraphosphorus decasulfide (237 g., 0.535 moles)(which had almost dissolved then a bright yellow precipitate formed and an exotherm heated the mixture to 60° C.). The slurry was allowed to stir for 1 hr (temperature had dropped to 45° C.) and then the temperature was then raised and when it reached 100° C. all of the solids had dissolved and continued heating to 118° C. and was maintained at 115° C. for 4 hr. The mixture was poured into water (3750 mL) carefully as gas began to evolve and the temperature of the aqueous solution rose to approximately 45° C. and was allowed to sit at room temperature over two nights. To the resulting mixture was added water (6000 mL) and was extracted with methylene chloride (3×2000 mL), washed with water (3×1000 mL) and the solvent removed in vacuo to give a brownish yellow liquid, with much pyridine present. The vacuum pump was connected to the rotary evaporator to remove the residual pyridine. The residue (brown solid) was triturated with diethyl ether (3×1500 mL), treated with decolorizing carbon and the solvent removed in vacuo to give a solid which contained pyridine. The yellow solid was slurried in water (2×200 mL) and dried in vacuo at 60° C. to give 63.2 g of a light yellow solid (62.8% yield): mp 186-187° C.; TLC[50/50 ethyl acetate/hexanes] showed amide at Rf=0.31 and thioamide Rf=0.53; 1H NMR (DMSO-d6) d 10.6 (s, b, 1H), 10.0 (s, b, 1H), 8.6 (s, 2H).
Quantity
1500 mL
Type
reactant
Reaction Step One
Quantity
92.9 g
Type
reactant
Reaction Step Two
Quantity
237 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
6000 mL
Type
solvent
Reaction Step Six
Name
Quantity
3750 mL
Type
solvent
Reaction Step Seven
Yield
62.8%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.